molecular formula C6H3F3O2 B2966756 4-(Trifluoromethyl)furan-2-carbaldehyde CAS No. 26431-60-7

4-(Trifluoromethyl)furan-2-carbaldehyde

Cat. No.: B2966756
CAS No.: 26431-60-7
M. Wt: 164.083
InChI Key: HZXKGUWZFQJRBG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C6H3F3O2. It is a furan derivative, characterized by the presence of a trifluoromethyl group at the 4-position and an aldehyde group at the 2-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)furan-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)thiophene-2-carbaldehyde
  • 4-(Trifluoromethyl)pyrrole-2-carbaldehyde

Uniqueness

4-(Trifluoromethyl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the trifluoromethyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

4-(trifluoromethyl)furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXKGUWZFQJRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26431-60-7
Record name 4-(trifluoromethyl)furan-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-bromomethyl-4-trifluoromethyl-furan (500 mg, 3.57 mmol), hexamethylenetetramine (HMTA) (637 mg, 4.54 mmol) and water (2.6 mL) were placed in a 50 mL pear-shaped flask equipped with a vigreaux column atop of which is attached to dry-ice condenser chilled at −78° C. The mixture was heated at reflux for 1 h, and then treated with concentrated HCl (1.7 mL). Reflux was maintained for an additional 1 h before the reaction was cooled to rt, diluted with water and extracted with DCM (4×50 mL). The combined organic extracts were washed with water, brine, dried (Na2SO4) and carefully concentrated to give 4-(trifluoromethyl)furan-2-carbaldehyde. 1H NMR (400 MHz, CDCl3) δ ppm 7.37 (m, 1H), 8.01 (m, 1H), 9.74 (d, J=0.54 Hz, 1H).
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1.7 mL
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